molecular formula C12H17ClN2O B1519484 N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 1170962-96-5

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride

Cat. No.: B1519484
CAS No.: 1170962-96-5
M. Wt: 240.73 g/mol
InChI Key: ITRZZOQLWZIDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is a synthetic organic compound featuring a cyclopropane ring conjugated to a carboxamide group, which is further substituted with a 4-(1-aminoethyl)phenyl moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. This compound is structurally characterized by its cyclopropane-carboxamide backbone, a design motif often utilized in medicinal chemistry to confer rigidity and metabolic stability to drug candidates .

Properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10;/h4-8,10H,2-3,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRZZOQLWZIDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170962-96-5
Record name N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride, a compound with a chemical formula of C12_{12}H17_{17}ClN2_2O and a molecular weight of 240.73 g/mol, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural characteristics enable it to bind effectively to these targets, which may lead to the inhibition or modulation of their functions. Key interactions include:

  • Glycogen Synthase Kinase-3β (GSK-3β) : This enzyme is implicated in various neurodegenerative diseases, including Alzheimer's disease. In studies, compounds based on similar scaffolds have shown inhibitory effects on GSK-3β, with one compound demonstrating an IC50_{50} of 70 nM against this target .
  • Neuroinflammatory Pathways : The compound has been explored for its anti-inflammatory properties in cellular models of neurodegeneration, helping to reduce the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α .

Therapeutic Potential

  • Neurodegenerative Diseases : The compound has been investigated for its role in inhibiting pathways associated with neuroinflammation and neurodegeneration. It has shown promise in restoring cell viability in models of tau-induced toxicity .
  • Cancer Research : this compound is being studied as a potential therapeutic agent in cancer treatment due to its ability to modulate signaling pathways linked to tumor growth and metastasis .
  • In Vitro Studies : Research indicates that this compound can influence cell viability across various cell lines, demonstrating a significant impact on cellular processes related to proliferation and apoptosis .

Table 1: Summary of Biological Activities

Study Target IC50_{50} Effect Reference
Study 1GSK-3β70 nMInhibition of neuroinflammation
Study 2Cancer Cells>100 μMCytotoxicity assessment
Study 3Various EnzymesVariesModulation of enzymatic activity

Research Highlights

  • A study focused on the synthesis and evaluation of GSK-3β inhibitors revealed that compounds structurally related to this compound exhibited significant inhibitory activity against the enzyme, contributing to the understanding of its mechanism in neurodegenerative diseases .
  • Further investigations into the compound's pharmacological profile indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting its potential for development into therapeutic agents .

Scientific Research Applications

GSK-3β Inhibition

Recent studies have indicated that compounds based on the cyclopropanecarboxamide scaffold exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neuroinflammatory processes and Alzheimer's disease. For instance, a derivative of this compound demonstrated an IC50 value of 70 nM against GSK-3β, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Effects

In vitro studies have revealed that N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Proteomics Research

This compound is also utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to modulate specific protein targets makes it valuable in the development of assays for drug discovery and biomarker identification .

Case Study 1: Neuroprotection in Alzheimer's Models

A study investigated the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The compound was shown to restore cell viability after exposure to neurotoxic agents, indicating its potential as a neuroprotective agent .

Case Study 2: In Vivo Efficacy

In vivo experiments have demonstrated that this compound can effectively reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. These findings support further exploration into its therapeutic applications for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride with structurally or functionally related compounds, based on available data from chemical catalogs and classification reports.

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Availability
This compound C₁₃H₁₈ClN₂O ~268.75 (estimated) 95% Not disclosed Discontinued
N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride C₁₂H₁₆ClN₂O 254.73 95% Not disclosed Available (Enamine Ltd)
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide C₂₂H₂₄N₂O 332.44 N/A Not disclosed Listed in tariff data
(S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol C₁₃H₁₂ClF₃NO 305.69 N/A Not disclosed Listed in tariff data
2-Aminopropane-1,3-diol C₃H₉NO₂ 91.11 N/A 616-07-9 Commercial

Key Structural and Functional Differences:

Backbone Rigidity vs. In contrast, N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide retains the cyclopropane motif but incorporates a bulkier diphenylbutenyl group, likely altering pharmacokinetic properties such as lipophilicity .

Amino Group Positioning: The 1-aminoethyl substituent in the target compound provides a secondary amine, which may influence solubility and hydrogen-bonding interactions.

Halogenation and Electronic Effects: The trifluorobutynol group in (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce bioavailability compared to non-halogenated analogs .

Commercial Availability: Unlike discontinued this compound, simpler compounds like 2-aminopropane-1,3-diol remain widely available due to their utility as building blocks in organic synthesis .

Notes

  • Sourcing Limitations: The discontinuation of this compound underscores the transient availability of niche research chemicals, urging reliance on custom synthesis .
  • Structural Insights: Comparative analysis suggests that minor modifications (e.g., primary vs. secondary amines, halogenation) significantly alter physicochemical and biological profiles, guiding rational drug design .
  • Data Gaps : Detailed in vitro or in vivo data for the target compound are absent in public domains, necessitating further collaboration with industrial or academic partners for advanced studies.

Preparation Methods

Process Description

A notable chiral resolution approach involves the preparation of stereoisomeric mixtures followed by selective crystallization or salt formation to isolate the desired optical isomer with high enantiomeric excess.

  • The process starts with the synthesis of racemic N-[4-(1-aminoethyl)phenyl] derivatives, often as sulfonamide intermediates.
  • These racemates are subjected to chiral resolution using chiral acids or bases to form diastereomeric salts.
  • Recrystallization or selective precipitation is applied to isolate the (R)- or (S)-enantiomer with optical purity exceeding 96%.
  • The resolution is carried out in solvents such as tetrahydrofuran (THF) or methanol, often at controlled temperatures ranging from -40 °C to 50 °C.
  • The process avoids hazardous conditions like excessive hydrogen gas evolution, improving safety and economic viability.

Key Findings and Advantages

  • The method achieves high optical purity without resorting to low-temperature asymmetric synthesis.
  • It is significantly more economical and safer than conventional asymmetric methods.
  • The approach allows the recovery and reuse of chiral auxiliaries or acids, enhancing sustainability.

Representative Data

Parameter Condition/Value Notes
Solvent Tetrahydrofuran (THF), Methanol Used for dissolution and recrystallization
Temperature -40 °C to 50 °C Controlled to optimize optical purity
Optical Purity >96% High enantiomeric excess achieved
Reaction Time ~10 hours For reduction and resolution steps
Safety Considerations Avoids explosive hydrogen generation Safer than conventional methods

Asymmetric Synthesis Using Ellman’s Chiral Auxiliary

Method Description

  • The Ellman’s chiral auxiliary method enables asymmetric synthesis of the (R)- or (S)-N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.
  • The process involves:
    • Starting from N-(4-acetylphenyl)cyclopropanecarboxamide derivatives.
    • Introducing the chiral sulfinyl auxiliary to form N-[4-[((R)-1-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]ethyl]phenyl]cyclopropanecarboxamide.
    • Reduction of the ketone to the corresponding amine with high stereoselectivity.
    • Removal of the chiral auxiliary under mild conditions.
  • The reaction is typically performed at room temperature, improving operational simplicity.

Process Details

  • Recrystallization of the stereoisomeric mixture is performed at temperatures ranging from -5 °C to 35 °C.
  • The purified intermediate is then converted to the hydrochloride salt by treatment with 3N to 6N hydrochloric acid in methanol.
  • The final product is isolated by concentration under reduced pressure and purification with acetone.

Advantages and Optical Purity

  • This method yields high optical purity (close to or exceeding 99% enantiomeric excess).
  • It avoids low-temperature reactions and hazardous reagents.
  • The process is scalable and suitable for industrial production.

Representative Data Summary

Step Conditions Outcome
Chiral auxiliary attachment Room temperature Formation of sulfinyl intermediate
Reduction Room temperature, NaBH4 or similar Stereoselective amine formation
Recrystallization -5 °C to 35 °C Enrichment of desired stereoisomer
Hydrochloride salt formation 3N to 6N HCl in methanol Final product isolation
Optical Purity >98% High enantiomeric excess

Conventional Amide Coupling and Hydrochloride Salt Formation

General Synthetic Route

  • The primary synthetic step involves coupling 4-(1-aminoethyl)phenyl derivatives with cyclopropanecarboxylic acid or its activated derivatives.
  • The coupling is performed using standard amide bond formation techniques, such as carbodiimide-mediated coupling or acid chloride intermediates.
  • The crude amide is purified and then converted to the hydrochloride salt by treatment with ethanolic hydrochloric acid.
  • The salt is isolated by crystallization, filtration, and drying.

Process Conditions and Yield

  • Reaction temperatures range from 60 °C to 100 °C for amide bond formation.
  • Hydrochloride salt formation is typically done at room temperature using ethanolic 3N HCl.
  • Yields of crystalline hydrochloride salts are reported around 88%, with melting points in the range of 178-180 °C.

Representative Data Table

Step Conditions Yield/Outcome
Amide bond formation 60-100 °C, carbodiimide or acid chloride High conversion to amide
Hydrochloride salt formation Ethanolic 3N HCl, room temperature 88% yield of crystalline salt
Melting point 178-180 °C Confirms purity

Summary Table of Preparation Methods

Preparation Method Key Features Optical Purity Safety & Economics Typical Yield References
Chiral Resolution Diastereomeric salt formation, recrystallization >96% Safer, economical Moderate
Asymmetric Synthesis (Ellman’s Auxiliary) Chiral auxiliary, room temp, mild conditions >98% Scalable, high purity High
Conventional Amide Coupling + HCl Salt Formation Standard coupling, ethanolic HCl salt formation Racemic or resolved later Simple, moderate safety ~88%

Q & A

Q. What are the key methodological considerations for synthesizing N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride?

The synthesis typically involves coupling a cyclopropanecarboxamide moiety with a substituted phenylamine derivative. Critical steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents under inert atmospheres to prevent side reactions.
  • Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) to achieve >98% purity, as seen in cyclopropane-containing analogs .
  • Hydrochloride salt formation : Reaction with HCl gas in anhydrous solvents to enhance stability . Variations in protocols (e.g., solvent choice, catalysts) may affect yield and purity, necessitating optimization .

Q. What safety protocols are essential for handling this compound?

Based on GHS classifications for structurally similar compounds:

  • Acute toxicity (H302) : Use P95/P1 respirators for dust control and avoid ingestion .
  • Skin/eye irritation (H315/H319) : Wear nitrile gloves and safety goggles; rinse exposed areas with water for ≥15 minutes .
  • Storage : Keep in airtight containers at -20°C to prevent degradation .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodologies include:

  • NMR spectroscopy : To verify cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm protons) and amine protonation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₈ClN₂O) .
  • X-ray crystallography : For absolute configuration determination in analogs .

Q. What strategies improve the solubility of this hydrophobic compound?

  • Hydrochloride salt formation : Enhances aqueous solubility via ionic interactions .
  • Co-solvent systems : Use DMSO:water (1:4) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can receptor binding affinity be systematically evaluated?

  • Radioligand displacement assays : Use ³H-labeled analogs to quantify binding to neurotransmitter receptors (e.g., serotonin 5-HT₂A) in cell membranes .
  • Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) for receptor-ligand interactions .
  • Computational docking : Molecular dynamics simulations to predict binding poses in receptor active sites .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Control experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate protocol variability .
  • Purity verification : Re-analyze compound batches via HPLC to rule out degradation .
  • Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP inhibition) .

Q. What factors influence the compound’s stability under varying experimental conditions?

  • Temperature : Degradation above 25°C necessitates cold storage (-20°C) .
  • pH sensitivity : Protonated amine groups degrade in alkaline conditions (pH >9); use buffered solutions (pH 4–6) .
  • Light exposure : Protect from UV light to prevent cyclopropane ring opening .

Q. How do structural analogs compare in reactivity and target selectivity?

  • Cyclopropane vs. cyclohexane : Cyclopropane’s ring strain increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
  • Substituent effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring improve metabolic stability but reduce blood-brain barrier penetration .
  • Piperidine vs. piperazine : Piperidine-containing analogs show higher μ-opioid receptor affinity, while piperazine derivatives target serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.